molecular formula C10H11Cl2N B15320617 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine

Cat. No.: B15320617
M. Wt: 216.10 g/mol
InChI Key: FJDPUCCLNPGFQA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine is a cyclopropane derivative featuring an amine group substituted with a 3,4-dichlorobenzyl moiety.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

FJDPUCCLNPGFQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and cyclopropanamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 3,4-dichlorobenzyl C10H10Cl2N 218.10 High electron-withdrawing Cl groups may enhance stability and influence bioactivity.
1-(3-Chlorophenyl)cyclopropan-1-amine 3-chlorophenyl C9H10ClN 167.64 Single Cl substitution reduces steric bulk compared to dichloro derivatives .
1-(3,4-Dimethoxyphenyl)cyclopropan-1-amine 3,4-dimethoxyphenyl C11H15NO2 193.24 Methoxy groups increase electron density, potentially altering solubility .
1-(3-Methoxybenzyl)cyclopropan-1-amine hydrochloride 3-methoxybenzyl (as hydrochloride) C11H16ClNO 213.71 Hydrochloride salt improves aqueous solubility; methoxy enhances lipophilicity .
1-[(Methylamino)methyl]cyclopropan-1-amine dihydrochloride methylaminomethyl C5H14Cl2N2 181.09 Dual amine groups and dihydrochloride form may enhance ionic interactions .
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride benzodioxinyl C11H14ClNO2 235.69 Benzodioxin ring introduces oxygen atoms, affecting polarity and binding affinity .

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